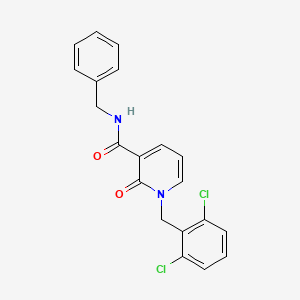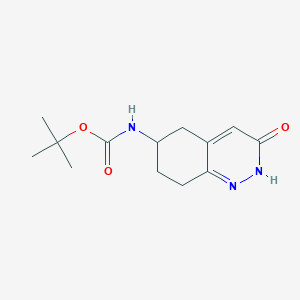
Tert-butyl N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. While the exact structure of “Tert-butyl N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)carbamate” is not available, related compounds such as “tert-butyl carbamate” have been studied .Aplicaciones Científicas De Investigación
Preparation and Diels-Alder Reaction
Tert-butyl carbamates are crucial intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds through Diels-Alder reactions. These compounds serve as protective groups for amines and play a significant role in the synthesis of complex molecular architectures. A study demonstrated the synthesis and application of a tert-butyl carbamate in the Diels-Alder reaction, highlighting its utility in constructing hexahydroindolinones, a class of compounds with potential biological activity (Padwa, Brodney, & Lynch, 2003).
Multicomponent Reactions for Heterocycle Formation
Tert-butyl carbamates also facilitate the formation of fused quinolines and isoquinolines through multicomponent reactions. These reactions are crucial for the synthesis of complex heterocyclic structures, which are common scaffolds in pharmaceutical compounds. The use of tert-butyl carbamate as a synthon in these reactions underscores its versatility in organic synthesis (Sau et al., 2018).
Photoredox-Catalyzed Amination
Another innovative application involves the use of tert-butyl carbamates in photoredox-catalyzed aminations, establishing new pathways for the synthesis of 3-aminochromones. This method represents a significant advancement in the development of photocatalyzed protocols for constructing amino pyrimidines, thereby expanding the toolbox available for organic synthesis and drug discovery (Wang et al., 2022).
Aggregation-Induced Emission
Tert-butyl carbamates contribute to the field of material science through the creation of cationic iridium(III) complexes with unique optical properties. These complexes exhibit aggregation-induced phosphorescent emission (AIPE), a property that is of great interest for the development of organic light-emitting diodes (OLEDs) and sensors. The design of these complexes demonstrates the potential of tert-butyl carbamates in enhancing the performance and application of photoluminescent materials (Shan et al., 2011).
Corrosion Inhibition
Additionally, tert-butyl carbamates have been evaluated as corrosion inhibitors for carbon steel, demonstrating their potential application in materials protection. The study highlights the effectiveness of these compounds in mitigating corrosion in acidic environments, which is crucial for extending the lifespan of metal structures and components (Faydy et al., 2019).
Propiedades
IUPAC Name |
tert-butyl N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)14-9-4-5-10-8(6-9)7-11(17)16-15-10/h7,9H,4-6H2,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHBRRJBVRBJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=NNC(=O)C=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2956122.png)

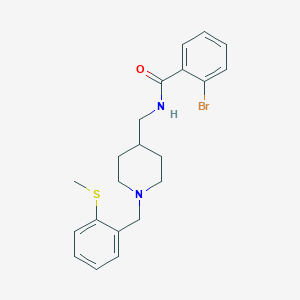
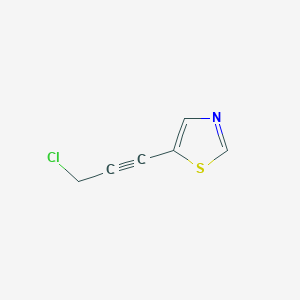
![2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2956127.png)

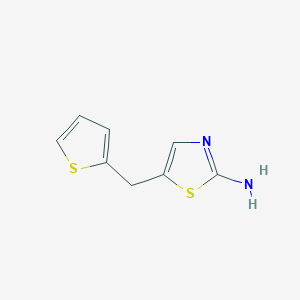
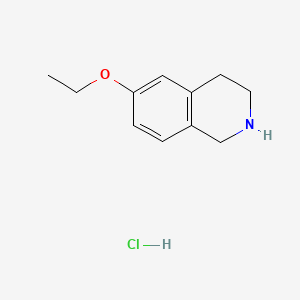
![methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2956134.png)
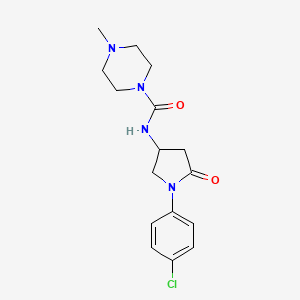

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide](/img/structure/B2956138.png)
![2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2956140.png)
